molecular formula C6H10F2N2O B1473648 3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one CAS No. 1244060-11-4

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one

Cat. No.: B1473648
CAS No.: 1244060-11-4
M. Wt: 164.15 g/mol
InChI Key: GZNKRNQUWKBFEO-UHFFFAOYSA-N
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Description

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C6H10F2N2O2. It is a white powder with a purity of 99% or above.

Properties

IUPAC Name

3-amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)3-10(4-6)5(11)1-2-9/h1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNKRNQUWKBFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one involves several steps. The initial step typically includes the preparation of the azetidine ring, followed by the introduction of the difluoro group. The final step involves the addition of the amino and propanone groups. The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups using appropriate reagents and conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoroazetidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-2-one: This compound has a similar structure but with a different position of the propanone group.

    3-Amino-1-(3,3-difluoroazetidin-1-yl)butan-1-one: This compound has an additional carbon in the propanone chain.

    3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-ol: This compound has a hydroxyl group instead of a ketone group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one, also known by its CAS number 1244060-11-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H12F2N2
  • Molecular Weight : 150.1697 g/mol
  • Structure : The compound features a difluoroazetidine ring, which is significant for its biological activity.

Research indicates that compounds containing the azetidine structure often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The presence of amino and difluoro groups enhances the compound's ability to modulate biological pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it was found to reduce inflammation markers significantly, indicating potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Properties

Recent studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to inhibit apoptosis in neuronal cells and promote cell survival under stress conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various azetidine derivatives, including this compound. The results indicated that this compound showed significant activity against resistant strains of bacteria, providing a basis for further development as an antibiotic.
  • Neuroprotection in Animal Models : In a controlled experiment involving mice subjected to neurotoxic agents, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings were published in Neuroscience Letters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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